Cas no 1286732-10-2 (2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide)

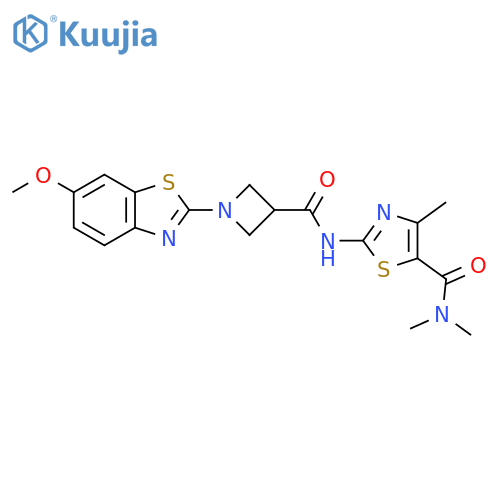

1286732-10-2 structure

商品名:2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

- AKOS024533993

- F6155-0442

- CHEMBL4930580

- 2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

- VU0533705-1

- 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

- 1286732-10-2

- 2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

-

- インチ: 1S/C19H21N5O3S2/c1-10-15(17(26)23(2)3)29-18(20-10)22-16(25)11-8-24(9-11)19-21-13-6-5-12(27-4)7-14(13)28-19/h5-7,11H,8-9H2,1-4H3,(H,20,22,25)

- InChIKey: HRFHHVRCIGZODQ-UHFFFAOYSA-N

- ほほえんだ: S1C2C=C(C=CC=2N=C1N1CC(C(NC2=NC(C)=C(C(N(C)C)=O)S2)=O)C1)OC

計算された属性

- せいみつぶんしりょう: 431.10858190g/mol

- どういたいしつりょう: 431.10858190g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 633

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 144Ų

- 疎水性パラメータ計算基準値(XlogP): 3

2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6155-0442-10mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-5μmol |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-4mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-5mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-40mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-20μmol |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-15mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-25mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-20mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6155-0442-2mg |

2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

1286732-10-2 | 2mg |

$59.0 | 2023-09-09 |

2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1286732-10-2 (2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide) 関連製品

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量